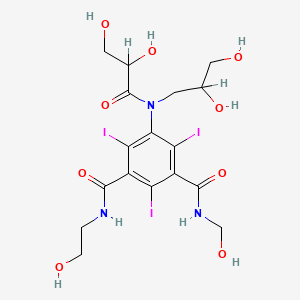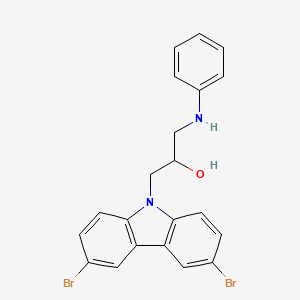
Netropsin
Übersicht
Beschreibung
Netropsin is a polyamide with antibiotic and antiviral activity . It was first discovered by Finlay et al., and isolated from the actinobacterium Streptomyces netropsis . It belongs to the class of pyrrole-amidine antibiotics .
Synthesis Analysis
This compound has been synthesized using a Syncore Reactor . The structures of all new substances prepared in this investigation were fully characterized by NMR (1H, 13C), HPLC, and LC-MS .
Molecular Structure Analysis
This compound is a highly basic small molecule . It binds specifically to helical DNA at A-T pairs but not at G-C pairs . It does not intercalate but may cause a structural distortion . The molecular structure of the complex between this compound and the DNA dodecamer has been solved and refined by single-crystal X-ray diffraction analysis .
Chemical Reactions Analysis
This compound binds to the minor groove of DNA, particularly at AT-rich sequences including A-tracts . It has been shown that this compound binding eliminates the curvature of A-tracts by measuring the electrophoretic mobilities of seven 98-base pair DNA samples containing different numbers and arrangements of centrally located A-tracts under varying conditions with this compound .
Physical and Chemical Properties Analysis
The standard binding free energy of DNA with this compound has been determined using all-atom molecular dynamics simulations .
Wissenschaftliche Forschungsanwendungen
Netropsin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
DNA-Bindungsaffinität und -spezifität: this compound ist bekannt für seine hohe Affinität zur Bindung an AT-reiche Regionen der DNA, wobei es insbesondere alternierende Poly(dAdT)-Poly(dAdT)-Polymere bevorzugt. Diese Präferenz des Minor-Groove-Binders ist nicht auf Wasserstoffbrückenbindungen zurückzuführen, sondern eher auf van-der-Waals-Kontakte zwischen Adenin-Wasserstoffen und CH-Gruppen an den Pyrrolringen von this compound .
Antivirale und antimikrobielle Arzneimitteleigenschaften: Als ein gut charakterisiertes Medikament assoziiert sich this compound mit dem Minor-Groove der doppelsträngigen DNA, was zu seinen antiviralen und antimikrobiellen Eigenschaften beiträgt. Molekulardynamiksimulationen wurden eingesetzt, um die Standardbindungsfreie Energie von DNA mit this compound zu bestimmen, wodurch unser Verständnis seines Potenzials als Therapeutikum verbessert wurde .
Kontrollierte Freisetzungsmechanismen: Untersuchungen haben gezeigt, dass this compound in großen Mengen in die Minor-Grooves von DNA-Polymeren (DNAp) geladen werden kann. Eine kontrollierte Freisetzung von this compound wurde durch die Bildung einer Schicht aus Ca2+ auf dem DNAp erreicht, was Auswirkungen auf die Anwendungen der dauerhaften Arzneimittelabgabe haben könnte .
4. Einfluss auf die DNA-Form und -Mobilität Es wurde beobachtet, dass die Bindung von this compound den Mobilitätsunterschied zwischen DNA-Fragmenten mit unterschiedlichen A-Trakt-Anordnungen eliminiert. Dies deutet darauf hin, dass this compound A-Trakte beim Binden begradigen kann, was einen künstlichen Ansatz zum Umformen der DNA-Form bietet, der in der Gentherapie und Biotechnologieforschung von Bedeutung sein könnte .
Wirkmechanismus
Target of Action
Netropsin, a polyamide antibiotic, primarily targets double-stranded DNA . Specifically, it binds to the minor groove of AT-rich sequences of double-stranded DNA .
Mode of Action
This compound interacts with its targets by making hydrogen bonding interactions with four subsequent base pairs of the DNA duplex . This interaction locally displaces the water molecules of the spine of hydration .
Biochemical Pathways
This compound’s binding to DNA can affect various biochemical pathways. For instance, it inhibits in vitro DNA and RNA synthesis by binding to the template or to the primer, or to both . It has been suggested that this compound and a putative termination factor may share some aspects of their biochemical mechanisms .
Result of Action
The binding of this compound to DNA results in a number of molecular and cellular effects. It has been shown that this compound binding to DNA increases the twist per base by similar to 9˚ per molecule bound . Thus, it removes supercoils when interacting with positively supercoiled DNA and introduces (additional) negative supercoils when binding to relaxed or negatively supercoiled DNA .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in 0.1 M or higher salt concentrations, this compound has specificity for DNAs
Zukünftige Richtungen
Netropsin has been used in the development of drug delivery systems (DDSs) . Nano-sized DNA particles (DNAp) were manufactured to deliver this compound, which is known to bind to DNA minor grooves . The sustained release of this compound by CaDNAp highlights the potential of the DNAp-based delivery approach .
Biochemische Analyse
Biochemical Properties
Netropsin plays a significant role in biochemical reactions due to its strong affinity for DNA. It binds specifically to the minor groove of AT-rich sequences in double-stranded DNA, forming hydrogen bonds with the DNA bases . This binding increases the twist per base pair in the DNA, affecting its supercoiling properties . This compound interacts with various biomolecules, including topoisomerases, which are enzymes that manage DNA supercoiling . By binding to DNA, this compound inhibits the catalytic activity of topoisomerases, thereby interfering with DNA replication and transcription processes .
Cellular Effects
This compound has profound effects on cellular processes. It has been shown to induce chromosomal aberrations and decondensation of centromeric regions in mouse ascites tumor cells . Additionally, this compound inhibits the transcription of certain genes by blocking the binding of transcription factors to DNA . This inhibition can affect cell signaling pathways and gene expression, leading to altered cellular metabolism and function . This compound’s ability to bind to DNA and interfere with transcription makes it a potential antineoplastic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with DNA. It binds to the minor groove of AT-rich sequences, forming hydrogen bonds with the DNA bases . This binding displaces water molecules from the DNA’s hydration spine and increases the twist per base pair, affecting the DNA’s supercoiling properties . This compound’s binding to DNA also inhibits the activity of topoisomerases, enzymes that manage DNA supercoiling . By inhibiting topoisomerases, this compound interferes with DNA replication and transcription, leading to altered gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable and maintains its activity for extended periods . Studies have shown that this compound can remain stable and active in cells for up to 25 hours . Over time, this compound’s binding to DNA can lead to long-term changes in cellular function, including altered gene expression and chromosomal aberrations . These long-term effects make this compound a valuable tool for studying DNA-protein interactions and gene regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit DNA replication and transcription without causing significant toxicity . At higher doses, this compound can induce chromosomal aberrations and other toxic effects . Studies have shown that this compound’s ability to bind to DNA and inhibit topoisomerases is dose-dependent, with higher doses leading to more pronounced effects . These findings highlight the importance of carefully controlling this compound dosage in experimental settings to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DNA and topoisomerases . By binding to DNA, this compound inhibits the activity of topoisomerases, enzymes that manage DNA supercoiling . This inhibition affects DNA replication and transcription, leading to altered gene expression and cellular metabolism . This compound’s interaction with DNA can also affect the levels of various metabolites, including those involved in nucleotide synthesis and energy metabolism .
Transport and Distribution
This compound is transported and distributed within cells primarily through its binding to DNA . Once inside the cell, this compound rapidly binds to the minor groove of AT-rich sequences in double-stranded DNA . This binding localizes this compound to the cell nucleus, where it exerts its effects on DNA replication and transcription . This compound’s distribution within the cell is influenced by its strong affinity for DNA and its ability to form stable complexes with DNA .
Subcellular Localization
This compound is primarily localized to the cell nucleus, where it binds to DNA and exerts its effects on gene expression and cellular function . Studies using electron paramagnetic resonance (EPR) spectroscopy have shown that this compound is taken up readily by cells and accumulates in the nucleus . This nuclear localization is consistent with this compound’s role in inhibiting DNA replication and transcription by binding to the minor groove of AT-rich sequences in DNA .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Netropsin involves the condensation of two amino acid derivatives, 3-amino-2-piperidone and 1,8-diaminooctane, followed by a series of chemical transformations to form the final compound.", "Starting Materials": [ "3-amino-2-piperidone", "1,8-diaminooctane", "Triethylamine", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 3-amino-2-piperidone and 1,8-diaminooctane in the presence of triethylamine to form the intermediate compound", "Step 2: Protection of the primary amine group of the intermediate compound with acetic anhydride to form the N-acetyl derivative", "Step 3: Reduction of the N-acetyl derivative with sodium borohydride to form the N-acetyl-1,8-diaminooctane derivative", "Step 4: Removal of the protecting group with hydrochloric acid to form the intermediate compound", "Step 5: Alkylation of the intermediate compound with sodium hydroxide and 1,2-dibromoethane to form the N-ethyl derivative", "Step 6: Hydrolysis of the N-ethyl derivative with hydrochloric acid to form the final product, Netropsin", "Step 7: Purification of the final product by recrystallization from methanol and chloroform" ] } | |
CAS-Nummer |
1438-30-8 |
Molekularformel |
C18H28Cl2N10O3 |
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |
InChI-Schlüssel |
SDRHUASONSRLFR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
63770-20-7 (hydrochloride) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antibiotic 1142; Antibiotic T-1384; Antibiotic T1384; Antibiotic T 1384; Sinanomycin; Congocidin; Congocidine; F 6; F6; F-9; IA-887; IA887; IA 887; K-117; K117; K 117; Netropsin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


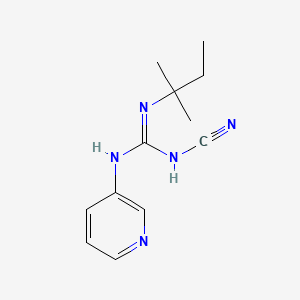

![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)
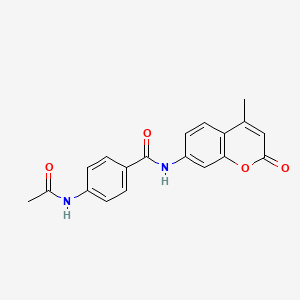
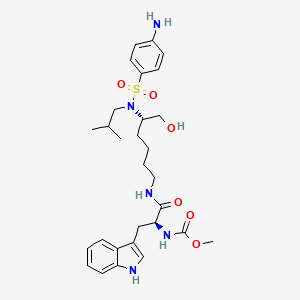
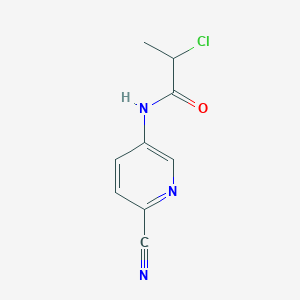

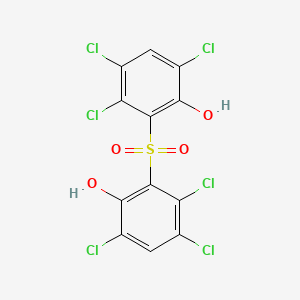

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)
